molecular formula C10H10N2O5 B463881 2-(Acetylamino)-5-nitrophenyl acetate CAS No. 304667-95-6

2-(Acetylamino)-5-nitrophenyl acetate

Cat. No. B463881
CAS RN: 304667-95-6
M. Wt: 238.2g/mol
InChI Key: BRCXEYUOIPWVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-5-nitrophenyl acetate is a useful research compound. Its molecular formula is C10H10N2O5 and its molecular weight is 238.2g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Acetylamino)-5-nitrophenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 507492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Acetylamino)-5-nitrophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Acetylamino)-5-nitrophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

304667-95-6

Product Name

2-(Acetylamino)-5-nitrophenyl acetate

Molecular Formula

C10H10N2O5

Molecular Weight

238.2g/mol

IUPAC Name

(2-acetamido-5-nitrophenyl) acetate

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(12(15)16)5-10(9)17-7(2)14/h3-5H,1-2H3,(H,11,13)

InChI Key

BRCXEYUOIPWVCU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-nitro-phenol (46) (20 g, 97.3 mmol) was suspended in THF (125 mL) and Acetic-anhydride (75 mL) was added. Di-methyl-amino-pyridine (DMAP) (300 mg, 2.45 mmol) was added and the mixture was stirred for 16 h at room temperature. A solid precipitated and was collected by filtration followed by rinsing with 3:1 hexane/EtOAc (3×100 mL). The solid was dried under high vacuum for 8 h to give the desired product (416) as a yellow powder (21 g, 88.2 mmol, 90.7% yield). LC-MS (ESI): (exact mass: 238.06) m/e=239.2 [M+1]+ (15%), 477.1 [2M+1]+ (100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four

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